2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine
Overview
Description
“2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” is a heterocyclic compound . It is an active intermediate that is essential for new antitumor medications . The compound is part of a category of thick heterocyclic compounds containing thiofuran, pyrimidine ring, nitrogen, and sulfur .
Synthesis Analysis
The synthesis of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” involves 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C, and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” is C10H4Cl2N2OS . More detailed structural analysis could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine” include the use of 3-Amino-2-methoxycarbonylthiophene as the main raw material . The product was characterized by nuclear magnetic resonance (NMR) .Scientific Research Applications
Synthesis and Chemical Reactions
- 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in reactions with halogeno-esters, halogeno-ketones, and chloroacetamide to produce thieno[2,3-c]pyridines and pyrido[2′,3′:4,5]thieno[3,2-d]pyrimidinones, highlighting its versatility in organic synthesis (Attaby, 1998).
- It has also been involved in the Suzuki Pd(0)-catalyzed coupling for the regioselective preparation of various substituted uracils, indicating its role in facilitating specific types of chemical bonding (Wellmar, Hörnfeldt, & Gronowitz, 1995).
Biological Studies and Applications
- The compound has been explored for its antimicrobial and anti-inflammatory properties. A study highlighted that the integration of different groups in the thieno[2,3-d]pyrimidine ring enhances its antibacterial, antifungal, and anti-inflammatory activities (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
- Another research demonstrated that thieno[2,3-d]pyrimidine derivatives, including those with 2,4-dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine, showed promising radioprotective and antitumor activities (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).
Additional Applications and Studies
- The compound has been a key player in the synthesis of new furyl-substituted and thienyl-substituted pyrrolo[1,2-c]pyrimidine compounds, as demonstrated by studies involving dipolar cycloaddition reactions (Iuhas, Georgescu, Georgescu, Draghici, & Cǎproiu, 2001).
- Its use in the convenient synthesis and antimicrobial evaluation of multicyclic thienopyridines further exemplifies its significance in pharmaceutical research (Rateb, 2008).
properties
IUPAC Name |
2,4-dichloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZMVNZNAIHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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